molecular formula C21H17ClN2O3S B11651955 (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone

Cat. No.: B11651955
M. Wt: 412.9 g/mol
InChI Key: PDBJFHMDKVEYDP-UHFFFAOYSA-N
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Description

    The compound consists of two distinct aromatic ringsa benzothiophene ring and a quinoline ring. The benzothiophene ring contains a chlorine atom at position 3 and a nitro group at position 6. The quinoline ring is substituted with three methyl groups at positions 2, 2, and 4.

    :

    Structural Formula: (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone\text{this compound} This compound

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on its preparation is scarce.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

      Major Products: The products formed would vary based on the specific reactions performed.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure and reported therapeutic properties.

      Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors) and evaluate its pharmacological effects.

      Material Science: Investigate its use in materials such as organic semiconductors or sensors.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., proteins, receptors) affected by the compound.

      Pathways: Explore signaling pathways influenced by its interactions.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other similar compounds.

      Similar Compounds: Unfortunately, I don’t have specific information on similar compounds in this context.

    Remember that while the compound’s potential is intriguing, further research and experimental data are necessary to fully understand its applications and mechanisms.

    Properties

    Molecular Formula

    C21H17ClN2O3S

    Molecular Weight

    412.9 g/mol

    IUPAC Name

    (3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone

    InChI

    InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3

    InChI Key

    PDBJFHMDKVEYDP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C

    Origin of Product

    United States

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